3-Chloro-4-methylisoxazole-5-carboxylic acid
Overview
Description
3-Chloro-4-methylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO3 . It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Synthesis Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylisoxazole-5-carboxylic acid can be represented by the SMILES stringCc1cnoc1C(O)=O
. The molecular weight of this compound is 127.10 . Chemical Reactions Analysis
3-Chloro-4-methylisoxazole-5-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Scientific Research Applications
- Isoxazoles serve as privileged scaffolds in drug discovery due to their prevalence in commercially available drugs. Researchers explore metal-free synthetic routes to synthesize isoxazoles, avoiding the drawbacks associated with metal-catalyzed reactions (such as high costs, toxicity, and waste generation) .
- The compound participates in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . These reactions are valuable for creating complex molecules and assembling functionalized materials.
- 3-Chloro-4-methylisoxazole-5-carboxylic acid derivatives have been investigated as Raf kinase inhibitors . Raf kinases play a crucial role in cell signaling pathways, and inhibiting them can potentially suppress cancer cell growth.
- The compound serves as a building block for synthesizing other heterocycles. For example, it contributes to the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other polyfunctionalized pyrroles via chain heterocyclization .
Drug Discovery and Medicinal Chemistry
Click Chemistry and Chemical Ligation
Raf Kinase Inhibition in Cancer Therapy
Heterocycle Synthesis and Functionalization
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Generally, isoxazole compounds interact with their targets, leading to changes in the biological system . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoxazole compounds are known to be involved in various biological processes due to their diverse chemical structures
Result of Action
As a member of the isoxazole class of compounds, it is likely to have significant biological effects . More research is needed to elucidate these effects.
properties
IUPAC Name |
3-chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQOOMDLLMPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650111 | |
Record name | 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
272773-09-8 | |
Record name | 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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